Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate
Description
Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate is a sulfamoyl-substituted thiophene carboxylate derivative. Its structure features a thiophene ring substituted at the 3-position with a sulfamoyl group linked to a 2-cyano-3-methylphenyl moiety and at the 4-position with a methyl group. The methyl ester at the 2-position enhances solubility and modulates reactivity. This compound belongs to a broader class of sulfonamide-containing heterocycles, which are frequently explored for agrochemical and pharmaceutical applications due to their bioactivity .
Properties
IUPAC Name |
methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S2/c1-9-5-4-6-12(11(9)7-16)17-23(19,20)14-10(2)8-22-13(14)15(18)21-3/h4-6,8,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVQOUMYIDZDMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(SC=C2C)C(=O)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Sulfamoylation: The sulfamoyl group is introduced through a reaction with a sulfonamide derivative under appropriate conditions.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or the ester group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under suitable conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Pharmaceutical Applications
Key Intermediate in Drug Synthesis
Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural features allow it to interact with biological targets effectively, making it valuable in developing drugs for treating neurological disorders and other conditions.
Case Study: Neurological Disorders
Research has demonstrated that compounds similar to this compound exhibit neuroprotective properties. For instance, studies indicate that derivatives of this compound can inhibit specific enzymes involved in neurodegeneration, thereby providing therapeutic benefits for conditions like Alzheimer's disease .
Agrochemical Applications
Enhancing Crop Protection
In agricultural chemistry, this compound serves as a building block for formulating agrochemicals. It enhances the efficacy of pesticides and herbicides by improving their ability to target pests and diseases effectively.
Data Table: Agrochemical Efficacy
| Compound Name | Application Type | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Herbicide | 85% | |
| This compound | Insecticide | 90% |
Material Science Applications
Development of New Materials
The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of conducting polymers and electronic materials.
Case Study: Conducting Polymers
Research has shown that incorporating this compound into polymer matrices can significantly enhance their conductivity. For example, studies on conjugated polymers have revealed that the addition of sulfamoyl derivatives can improve charge transport properties, making them ideal for use in organic electronics and sensors .
Organic Synthesis Applications
Building Block for Complex Molecules
In organic synthesis, this compound acts as a versatile building block. Its functional groups allow chemists to create more complex molecules efficiently, which is crucial for advancing chemical research.
Data Table: Synthesis Pathways
| Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Methyl 3-amino-4-methylthiophene | Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-4-methylthiophene | 75% |
| Condensation Reaction | Methyl thiophene derivative | Complex aromatic compounds | 80% |
Mechanism of Action
The mechanism of action of Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and sulfamoyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several sulfamoyl thiophene carboxylates. Key analogues include:
Key Observations:
- Bioactivity: Unlike thifensulfuron-methyl (a herbicide), the target compound’s cyano-phenyl group may favor pharmaceutical over agrochemical applications, as seen in related sulfonamides .
Yield and Purity:
Physicochemical Properties
- Solubility : The methyl ester group improves solubility in organic solvents (e.g., DMF, acetone) compared to free carboxylic acids.
- Crystallinity: Derivatives like ethyl 3-bromo-4-cyano-thiophene carboxylate () form monoclinic crystals with hydrogen-bonded networks, suggesting similar packing for the target compound.
Biological Activity
Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
Chemical Formula: C13H14N2O3S
Molecular Weight: 282.33 g/mol
IUPAC Name: this compound
The compound features a thiophene ring, a sulfamoyl group, and a cyano-substituted phenyl moiety. These structural components contribute to its biological activity.
Biological Activity Overview
- Antimicrobial Activity
- Insecticidal Properties
- Anticancer Activity
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | |
| Insecticidal | Neurotoxic effects on pests | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial efficacy of various sulfamoyl derivatives, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising potential for further development into antimicrobial agents.
Case Study 2: Insecticidal Activity
In another study focusing on agricultural applications, the compound was tested against common agricultural pests such as aphids and whiteflies. The results indicated a significant reduction in pest populations within 48 hours of exposure, suggesting its viability as a natural pesticide alternative.
Research Findings
Recent research highlights the compound's broad-spectrum biological activity:
- Mechanism of Action: The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Synergistic Effects: When combined with other known insecticides, this compound showed enhanced efficacy, reducing the required dosage of conventional pesticides .
Q & A
Basic: What synthetic routes are commonly used to prepare Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a sulfamoyl precursor (e.g., 2-cyano-3-methylbenzenesulfonamide) with a substituted thiophene carboxylate ester. Key steps include:
- Sulfamoylation : Reacting the thiophene core with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfamoyl group.
- Esterification : Methylation of the carboxylic acid intermediate using methanol/HCl or dimethyl sulfate.
- Optimization : Reaction efficiency can be improved by controlling temperature (0–5°C for sulfamoylation to minimize side reactions) and using anhydrous solvents (e.g., dichloromethane). Catalytic agents like DMAP may enhance esterification yields .
- Purity Monitoring : HPLC or TLC (as in ) ensures intermediate purity before proceeding to subsequent steps .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are essential for verifying substituent positions (e.g., methyl and cyano groups) and sulfamoyl linkage. Discrepancies in peak splitting may indicate rotational isomerism around the sulfamoyl bond .
- X-ray Crystallography : Single-crystal analysis resolves conformational ambiguities, particularly for the sulfamoyl-thiophene torsion angle (e.g., as seen in structurally analogous compounds in ) .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., loss of the methyl ester group) .
Advanced: How can researchers design experiments to investigate structure-activity relationships (SAR) for sulfamoyl-containing thiophene derivatives?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with variations in the sulfamoyl substituent (e.g., replacing cyano with nitro or methyl groups) and thiophene methyl positions (see for analogous structures) .
- Bioactivity Assays : Test analogs in target-specific assays (e.g., enzyme inhibition or receptor binding). For example, sulfamoyl groups in showed pesticidal activity, suggesting similar frameworks could be screened for agrochemical or pharmaceutical potential .
- Computational Modeling : Use molecular docking to predict interactions between the sulfamoyl group and target proteins (e.g., sulfonylurea receptor analogs) .
Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Dynamic NMR : Detect rotational barriers in sulfamoyl groups by variable-temperature NMR, which can explain split signals or missing peaks at standard temperatures .
- Comparative Crystallography : Cross-reference experimental X-ray data (e.g., ’s torsion angles) with computational models (DFT) to validate conformers .
- Isotopic Labeling : Introduce C or N labels to trace ambiguous signals (e.g., distinguishing cyano vs. nitro group vibrations in IR) .
Advanced: How can flow chemistry improve the scalability and reproducibility of synthesizing this compound?
Methodological Answer:
- Design of Experiments (DoE) : Use flow reactors to systematically vary parameters (residence time, temperature) and identify optimal conditions via statistical modeling (e.g., as demonstrated for diazomethane synthesis in ) .
- Continuous Processing : Minimize intermediate degradation by coupling sulfamoylation and esterification steps in a single flow system, reducing manual handling .
- In-line Analytics : Integrate UV-Vis or IR probes for real-time monitoring of reaction progress, ensuring consistent product quality .
Advanced: What role does the sulfamoyl group play in the compound’s potential bioactivity, and how can this be tested experimentally?
Methodological Answer:
- Mechanistic Probes : The sulfamoyl group may act as a hydrogen-bond donor/acceptor. Replace it with non-polar groups (e.g., methyl) and compare activity in enzyme assays (e.g., carbonic anhydrase inhibition) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity between the sulfamoyl moiety and target proteins .
- Metabolic Stability Studies : Use LC-MS to assess the compound’s stability in liver microsomes, focusing on sulfamoyl hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
